molecular formula C24H22N6O2 B5002331 N-[4-[[3-(4-acetamidoanilino)quinoxalin-2-yl]amino]phenyl]acetamide

N-[4-[[3-(4-acetamidoanilino)quinoxalin-2-yl]amino]phenyl]acetamide

Cat. No.: B5002331
M. Wt: 426.5 g/mol
InChI Key: RHSIRAPAIBMLSD-UHFFFAOYSA-N
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Description

N-[4-[[3-(4-acetamidoanilino)quinoxalin-2-yl]amino]phenyl]acetamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Chemical Reactions Analysis

N-[4-[[3-(4-acetamidoanilino)quinoxalin-2-yl]amino]phenyl]acetamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[4-[[3-(4-acetamidoanilino)quinoxalin-2-yl]amino]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. By blocking these pathways, the compound can exert its effects, such as inhibiting cell proliferation in cancer cells or reducing inflammation .

Comparison with Similar Compounds

N-[4-[[3-(4-acetamidoanilino)quinoxalin-2-yl]amino]phenyl]acetamide can be compared with other quinoxaline derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct pharmacological activities and make it a versatile compound for various applications.

Properties

IUPAC Name

N-[4-[[3-(4-acetamidoanilino)quinoxalin-2-yl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O2/c1-15(31)25-17-7-11-19(12-8-17)27-23-24(30-22-6-4-3-5-21(22)29-23)28-20-13-9-18(10-14-20)26-16(2)32/h3-14H,1-2H3,(H,25,31)(H,26,32)(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSIRAPAIBMLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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